(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methylbenzaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzofuran ring can be reduced to form a saturated compound.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-methylphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- (2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Uniqueness
(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, such as the presence of a hydroxyl group and a benzofuran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in recent years for its potential biological activities. This article focuses on the compound's biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C17H16O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against various strains of bacteria and fungi. For example, derivatives with specific substitutions were shown to have minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple bacterial strains .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 0.78 | Effective against Gram-positive bacteria |
Compound B | 3.12 | Effective against Gram-negative bacteria |
Compound C | 6.25 | Effective against fungal strains |
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values indicating potent activity . The structural modifications in these compounds were crucial for enhancing their anticancer efficacy.
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound D | 5 | K562 |
Compound E | 0.1 | HL60 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in vitro. The results indicated a selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in drug development .
Case Studies
- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. The study found that compounds with hydroxyl groups at specific positions exhibited enhanced antimycobacterial activity with low cytotoxicity .
- Evaluation of Anticancer Potential : In another investigation, a compound structurally similar to this compound was tested against lung cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in cancer cells .
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-5-12(6-4-10)8-15-17(19)16-11(2)7-13(18)9-14(16)20-15/h3-9,18H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXAFWFHQAXNZ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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